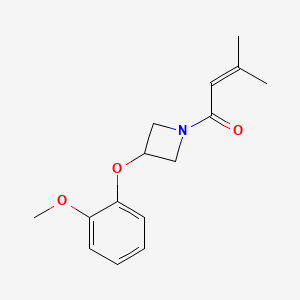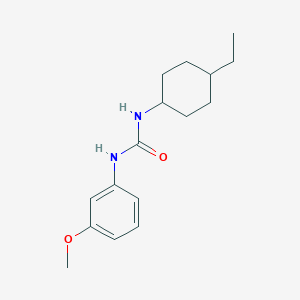
N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as MPMU, is a synthetic compound that has been widely studied for its potential applications in various fields of science. This compound belongs to the class of urea derivatives, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its potent biological activity. This compound has been shown to exhibit significant anticancer and anti-inflammatory activity, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of this compound to minimize any potential toxicity.
Future Directions
There are several future directions for research on N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. One potential direction is to investigate its potential use in combination with other anticancer or anti-inflammatory agents to enhance its biological activity. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential use in other fields of science.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 3-methoxyaniline and 5-methyl-2-pyridinecarboxylic acid with the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been investigated for its potential use as an anti-inflammatory agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-6-7-13(15-9-10)17-14(18)16-11-4-3-5-12(8-11)19-2/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSIMXMSVVZLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)phenyl]glycinate](/img/structure/B5426699.png)
![N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5426714.png)

![4-{[(3-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5426745.png)
![N'-(spiro[2.3]hex-1-ylcarbonyl)-4-biphenylcarbohydrazide](/img/structure/B5426752.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(3-pyridinyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5426754.png)
![4-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5426760.png)


![N-{1-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5426783.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylthio)phenyl]acrylonitrile](/img/structure/B5426786.png)
![1-ethyl-4-{[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5426789.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5426792.png)
![3-{[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid](/img/structure/B5426793.png)